Reduced Potency of the R-(+)-Enantiomer Compared to the S-(-)-Enantiomer in β-Adrenergic Antagonism
In a direct head-to-head comparison using a [³H]carazolol binding assay on canine myocardial membranes, the (-) stereoisomer of carazolol demonstrated greater potency in displacing the radioligand than the (+) stereoisomer [1]. This stereospecificity underscores that the two enantiomers are not functionally interchangeable. While the exact IC50 ratio is not reported in this primary study, the directional difference is unequivocal: the (-)-enantiomer is the more potent β-adrenergic antagonist [1].
| Evidence Dimension | Potency for β-adrenergic receptor antagonism (displacement of [³H]carazolol) |
|---|---|
| Target Compound Data | Lower potency (R-(+)-carazolol) |
| Comparator Or Baseline | Higher potency (S-(-)-carazolol) |
| Quantified Difference | Directional: (-) > (+) in potency, but exact fold-difference not provided in this source. |
| Conditions | [³H](+/-)Carazolol binding assay on membrane vesicles from canine ventricular myocardium. |
Why This Matters
This stereospecific potency difference dictates that racemic carazolol cannot substitute for enantiopure (+)-carazolol in assays requiring defined antagonist activity, and that (+)-carazolol serves as the low-potency control.
- [1] Manalan, A. S., Besch, H. R., & Watanabe, A. M. (1981). Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung. Circulation Research, 49(2), 326-336. View Source
